N,N'-Diethyl-N,N'-diphenylethylenediamine
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Overview
Description
N,N’-Diethyl-N,N’-diphenylethylenediamine is an organic compound with the molecular formula C18H24N2 It is a diamine derivative characterized by the presence of two ethyl groups and two phenyl groups attached to the ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethyl-N,N’-diphenylethylenediamine typically involves the reaction of N,N’-diphenylethylenediamine with ethylating agents. One common method is the alkylation of N,N’-diphenylethylenediamine using diethyl sulfate or ethyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diethyl-N,N’-diphenylethylenediamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diethyl-N,N’-diphenylethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
N,N’-Diethyl-N,N’-diphenylethylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of N,N’-Diethyl-N,N’-diphenylethylenediamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a chelating agent, forming stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenylethylenediamine: Lacks the ethyl groups, resulting in different chemical reactivity and applications.
N,N’-Diisopropylethylenediamine: Contains isopropyl groups instead of ethyl groups, leading to variations in steric and electronic properties.
N,N’-Dibenzylethylenediamine: Features benzyl groups, which can affect its solubility and interaction with other molecules.
Uniqueness
N,N’-Diethyl-N,N’-diphenylethylenediamine is unique due to the presence of both ethyl and phenyl groups, which confer distinct steric and electronic characteristics. These features make it a versatile compound for various chemical transformations and applications in research and industry.
Properties
CAS No. |
7030-59-3 |
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Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
N,N'-diethyl-N,N'-diphenylethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-3-19(17-11-7-5-8-12-17)15-16-20(4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
GTIKMPFJLWCUCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(CC)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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